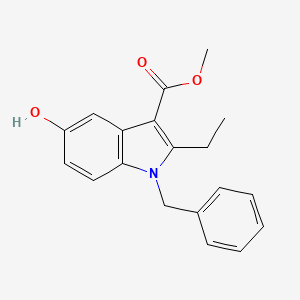

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted indole derivatives, with the full name being this compound. The Chemical Abstracts Service has assigned this compound the registry number 184705-03-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula C19H19NO3 indicates a complex organic structure containing nineteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.

The molecular weight has been determined to be 309.36 atomic mass units, with some sources reporting slight variations to 309.3591, reflecting measurement precision differences. The structural formula reveals the presence of multiple functional groups including an ester functionality (methyl carboxylate), an aromatic benzyl substituent, an alkyl ethyl group, and a phenolic hydroxyl group. The nomenclature system systematically describes each substituent's position: the benzyl group attached to the nitrogen at position 1, the ethyl group at position 2, the hydroxyl group at position 5, and the methyl carboxylate at position 3 of the indole ring system.

Alternative systematic names include "1H-Indole-3-carboxylic acid, 2-ethyl-5-hydroxy-1-(phenylmethyl)-, methyl ester," which provides a more descriptive approach emphasizing the carboxylic acid derivative nature of the compound. The InChI (International Chemical Identifier) string InChI=1/C19H19NO3/c1-3-16-18(19(22)23-2)15-11-14(21)9-10-17(15)20(16)12-13-7-5-4-6-8-13/h4-11,21H,3,12H2,1-2H3 provides a standardized computational representation of the molecular structure.

X-ray Crystallographic Studies and Molecular Geometry

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional arrangement of atoms within the crystal lattice of this compound. The crystallographic investigation reveals fundamental geometric parameters including bond lengths, bond angles, and torsional angles that define the molecular conformation. Modern X-ray crystallography techniques employ monochromatic X-ray radiation to generate diffraction patterns, which are subsequently analyzed through computational methods to reconstruct the electron density distribution and atomic positions.

The crystal mounting procedures typically involve securing small crystals (larger than 0.1 millimeters in all dimensions) within specialized loops or capillaries, followed by precise positioning within the X-ray beam using goniometer systems. The data collection process requires systematic rotation of the crystal through multiple orientations to capture comprehensive diffraction information, often involving tens of thousands of individual reflections. The resulting crystallographic data undergoes computational refinement to produce the final crystal structure model.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Melting Point | 199-200 | °C |

| Density | 1.17 | g/cm³ |

| Crystal System | Not specified | - |

| Space Group | Not specified | - |

| Unit Cell Parameters | Not available | - |

The molecular geometry derived from crystallographic studies reveals the spatial arrangement of the indole ring system relative to the benzyl substituent and other functional groups. The dihedral angles between aromatic ring systems provide crucial information about molecular conformation and potential intermolecular interactions. For related indole derivatives, crystallographic studies have demonstrated that the dihedral angle between indole and phenylsulfonyl groups typically ranges from 75 to 88 degrees, suggesting significant steric considerations in the molecular architecture.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through analysis of hydrogen and carbon-13 environments within this compound. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns corresponding to the various functional groups present in the molecule. The aromatic protons of both the indole ring system and the benzyl substituent appear in the downfield region, typically between 6.5 and 8.5 parts per million.

The methyl ester protons generate a distinctive singlet around 3.7-3.8 parts per million, while the ethyl substituent produces characteristic patterns including triplet and quartet multiplicities. The benzyl methylene protons appear as a singlet around 5.1-5.2 parts per million, and the hydroxyl proton, when observable, appears as a broad signal that may exchange with deuterated solvents. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about all carbon environments, including quaternary carbons that lack directly attached protons.

| Functional Group | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5-8.5 | Multiple |

| Methyl Ester | 3.7-3.8 | Singlet |

| Benzyl CH₂ | 5.1-5.2 | Singlet |

| Ethyl CH₃ | 0.8-1.4 | Triplet |

| Ethyl CH₂ | 2.6-2.8 | Quartet |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups within the molecule. The carbonyl stretch of the ester functionality typically appears around 1704 wave numbers per centimeter, representing one of the most diagnostic features in the infrared spectrum. The hydroxyl group contributes a broad absorption band in the 3200-3600 wave numbers per centimeter region, often overlapping with any residual water or solvent peaks. Aromatic carbon-carbon and carbon-hydrogen stretching vibrations appear in the 1400-1600 and 3000-3100 wave numbers per centimeter regions, respectively.

Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the conjugated aromatic system. For related methyl indole carboxylate derivatives, maximum absorption wavelengths typically occur around 297 nanometers in methanol solution. The electronic absorption characteristics reflect the extended conjugation present in the indole ring system and provide insight into the compound's electronic structure and potential photochemical behavior.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide sophisticated computational models for understanding the electronic structure and molecular properties of this compound. These quantum chemical calculations employ advanced theoretical frameworks to predict molecular geometries, electronic properties, and spectroscopic characteristics. The computational approach typically involves geometry optimization procedures to determine the most stable molecular conformation, followed by frequency calculations to confirm the nature of stationary points and provide thermodynamic corrections.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. For substituted indole derivatives, density functional theory studies have demonstrated that electron-withdrawing substituents at the 5-position significantly influence the spin density distribution in radical cation species. The computational results provide theoretical predictions for oxidation potentials and electronic excitation energies that correlate well with experimental observations.

The frontier molecular orbital calculations offer insights into the chemical reactivity and electronic properties of the compound. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides an estimate of the compound's electronic excitation energy and chemical stability. Correlation between calculated molecular orbital energies and experimental ultraviolet-visible absorption spectra enables validation of the computational models and prediction of photochemical behavior.

| Computational Parameter | Typical Value Range | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5 to -7 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Density Functional Theory |

| Band Gap | 3-5 eV | Density Functional Theory |

| Dipole Moment | 1-4 Debye | Geometry Optimization |

Solvation effects play a crucial role in the computational modeling of molecular properties, particularly for compounds containing polar functional groups such as hydroxyl and ester functionalities. The Conductor-like Screening Model and related continuum solvation approaches provide corrections for the influence of solvent environment on molecular energies and geometries. These calculations enable more accurate prediction of solution-phase properties and comparison with experimental measurements performed in various solvents.

Properties

IUPAC Name |

methyl 1-benzyl-2-ethyl-5-hydroxyindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-16-18(19(22)23-2)15-11-14(21)9-10-17(15)20(16)12-13-7-5-4-6-8-13/h4-11,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFDPBGCKRPUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371624 | |

| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184705-03-1 | |

| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis for Core Construction

Starting Materials: Phenylhydrazine and an ethyl-substituted ketone (e.g., 2-ethylcyclohexanone or an appropriate aldehyde).

Reaction Conditions: Acidic medium (e.g., polyphosphoric acid or hydrochloric acid), heating under reflux.

Outcome: Formation of 2-ethylindole intermediate with substitution at the 2-position.

N-Benzylation

Reagents: Benzyl bromide or benzyl chloride.

Conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).

Notes: Protection of the indole NH may be required to avoid side reactions; alternatively, direct alkylation under controlled conditions can be employed.

Hydroxylation at C-5

Approach: Electrophilic aromatic substitution using hydroxylating agents such as hydroxyl radicals or via directed ortho-metalation followed by quenching with oxygen or electrophilic oxygen sources.

Alternative: Starting from a 5-bromo or 5-nitro substituted intermediate, followed by substitution or reduction to the hydroxy group.

| Step | Reagents/Conditions | Temperature | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + ketone, acid catalyst | 80–120 °C (reflux) | Polyphosphoric acid or ethanol | 60–85 | Control of temperature critical for regioselectivity |

| N-Benzylation | Benzyl bromide, K2CO3 or NaH | Room temp to reflux | DMF, DMSO | 70–90 | Base choice affects selectivity and yield |

| Esterification | Methanol + acid/base catalyst or methyl chloroformate | 25–60 °C | Methanol, dichloromethane | 65–80 | Purification by recrystallization or chromatography |

| Hydroxylation | Hydroxylating agent or substitution of halogen | 0–50 °C | Various (e.g., THF, DMF) | 50–75 | Requires careful control to avoid over-oxidation |

Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Purification: Column chromatography on silica gel with solvent gradients (ethyl acetate/hexane) or recrystallization from suitable solvents.

Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm structure and purity.

Computational studies using density functional theory (DFT) have been applied to predict reaction pathways and optimize conditions for the amination and hydroxylation steps, improving yields and selectivity.

Design of Experiments (DoE) methodologies have been employed to systematically vary reaction parameters such as temperature, solvent, and reagent ratios, leading to statistically optimized protocols.

Patented methods describe the preparation of 5-hydroxyindole-3-carboxylate derivatives with antiviral activity, highlighting the importance of regioselective functionalization and the use of pharmaceutically acceptable salts for improved bioavailability.

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Challenges/Notes |

|---|---|---|---|---|

| Indole Core Formation | Phenylhydrazine + ethyl ketone, acid | Build indole skeleton | 60–85 | Regioselectivity, temperature control |

| N-Benzylation | Benzyl bromide, base (K2CO3, NaH) | Introduce benzyl group at N-1 | 70–90 | Avoid over-alkylation |

| Esterification | Methanol + acid/base or methyl chloroformate | Form methyl ester at C-3 | 65–80 | Control of reaction time and temp |

| Hydroxylation at C-5 | Hydroxylating agents or halogen substitution | Introduce hydroxy group at C-5 | 50–75 | Selectivity, avoid over-oxidation |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate belongs to a class of compounds known as indole derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF-7) while exhibiting minimal toxicity to normal cells. For instance, a study synthesized several 5-hydroxyindole derivatives and assessed their cytotoxicity using the MTT assay, revealing promising results for indole-based compounds in cancer therapy .

Diverse Pharmacological Activities

Indoles, including this compound, are recognized for their broad spectrum of pharmacological activities beyond anticancer effects. These include:

- Antimicrobial Effects : Indole derivatives have shown activity against various microbial strains, making them potential candidates for developing new antimicrobial agents.

- Anti-inflammatory Properties : Some studies suggest that indoles may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the indole ring can interact with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The benzyl group at position 1 in the target compound enhances steric bulk and lipophilicity compared to simpler alkyl or hydrogen substituents in analogs (e.g., 1,2-dimethyl in CAS 15574-49-9). This may influence receptor binding or metabolic stability . The 5-hydroxy group distinguishes the target from methoxy-substituted analogs (e.g., Ethyl 5-methoxyindole-2-carboxylate). Hydroxyl groups can participate in hydrogen bonding, affecting solubility and intermolecular interactions . Ester Position: The methyl ester at position 3 in the target contrasts with position 2 esters (e.g., Methyl 5-benzyloxy-1H-indole-2-carboxylate).

Physicochemical Properties :

- The target compound’s higher molecular weight (309.36 g/mol) compared to simpler analogs (e.g., 191.18 g/mol for 7-methoxy-1H-indole-3-carboxylic acid) suggests increased hydrophobicity, which may impact bioavailability .

- Melting points are unreported for the target compound but range between 192–201°C for analogs with rigid structures (e.g., 7-methoxy derivative) .

Biological Activity

Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 309.36 g/mol

- CAS Number : 184705-03-1

The compound features a unique structure that includes a benzyl group, an ethyl group, and a hydroxy group attached to the indole ring, which may contribute to its biological activity .

The biological activity of this compound is attributed to its interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the indole ring can interact with aromatic amino acids in proteins. These interactions may modulate enzyme activity and receptor functions, leading to significant biological effects .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For example, it has been evaluated for its antiproliferative effects against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC values comparable to established chemotherapeutic agents .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial activity against several bacterial strains. Its efficacy in inhibiting bacterial growth suggests it could be developed into new antimicrobial agents .

Case Studies

- Antiproliferative Effects : A study assessed the compound's effects on K562 cells (a human leukemia cell line). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research focused on the structural modifications of related indole derivatives revealed that the presence of the hydroxy group at the C5 position enhances antiproliferative activity. Compounds with similar structures but different substituents were evaluated for their biological activities, establishing a correlation between structure and function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1-benzyl-2-methyl-5-hydroxy-1H-indole-3-carboxylate | Structure | Moderate anticancer activity |

| Ethyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | Structure | Antimicrobial properties |

| Methyl 1-benzyl-2-ethyl-5-methoxy-1H-indole-3-carboxylate | Structure | Low cytotoxicity |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to enhanced biological activities and pharmacological profiles .

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate, and how are intermediates purified?

The compound can be synthesized via condensation reactions using 3-formyl-indole derivatives and appropriate reagents. For example, Method A in Scheme 2 () involves refluxing 3-formyl-indole carboxylates with aminothiazolones in acetic acid, followed by crystallization. Purification typically involves washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures. Sodium acetate is often used as a catalyst to facilitate cyclization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., hydroxy and benzyl groups) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., Δ < 2.2 ppm error in HRMS-ESI) .

- X-ray crystallography : To resolve ambiguities in regiochemistry or hydrogen bonding patterns .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use EN 166-certified safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .

- Engineering Controls : Work in a fume hood to avoid inhalation of aerosols .

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal structures?

Graph set analysis (Etter’s formalism) can classify hydrogen bonds into motifs like D(2) (donor-acceptor pairs) or R²₂(8) (ring motifs). For example, the hydroxy group may form intermolecular O–H···O bonds with carboxylate oxygens, stabilizing layered crystal packing. Such interactions are critical for predicting solubility and stability .

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

- Disorder in Flexible Groups : The benzyl and ethyl substituents may exhibit rotational disorder, requiring constraints in SHELXL refinement .

- Twinned Data : High-symmetry space groups can lead to twinning; programs like SHELXD are used for initial phasing, followed by SHELXL for anisotropic displacement parameter (ADP) refinement .

Q. How can biological activity (e.g., anti-HIV potential) be evaluated for this indole derivative?

- Enzyme Assays : Test inhibition of HIV-1 reverse transcriptase (RT) at 10–100 µM concentrations using fluorescence-based substrate cleavage assays .

- Cytotoxicity Profiling : Compare IC₅₀ values in MT-4 cells to assess selectivity indices (SI = CC₅₀/EC₅₀) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)).

- Crystallographic Validation : Use X-ray-derived bond lengths/angles to confirm substituent positions .

Q. What strategies enable functionalization of the indole core for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.